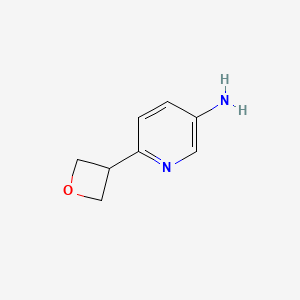

6-(Oxetan-3-yl)pyridin-3-amine

Description

Significance of Pyridine-Amine Moieties in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is a fundamental structural unit found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity and physicochemical properties. researchgate.net This inherent basicity and ability to form hydrogen bonds make pyridine and its derivatives highly valuable in drug design. nih.gov

When substituted with an amine group, as in pyridin-3-amine, the resulting scaffold becomes a crucial building block in medicinal chemistry. The aminopyridine moiety is a common feature in numerous approved drugs and serves as a versatile pharmacophore. nih.govresearchgate.net Its structural similarity to other critical biological heterocycles, such as indoles and azaindoles, allows it to act as a bioisostere, mimicking the function of other groups to modulate biological activity. The position of the amine group on the pyridine ring is critical; for instance, in pyridin-3-amine, electrophilic substitution is favored at the C-3 position. nih.gov This regioselectivity is a key consideration in the synthesis of complex, functionalized molecules. organic-chemistry.org

The Oxetane (B1205548) Motif as a Conformationally Restrained and Polar Bioisostere in Molecular Design

Oxetanes are four-membered saturated heterocyclic ethers that have garnered significant interest in medicinal chemistry as attractive, polar, and low-molecular-weight motifs. nih.govchemrxiv.org Initially explored as surrogates for gem-dimethyl and carbonyl groups, oxetanes offer a unique combination of properties that can significantly improve a molecule's drug-like characteristics. nih.govu-tokyo.ac.jp

The inclusion of an oxetane ring introduces polarity and a three-dimensional structure without substantially increasing lipophilicity, a common issue that can lead to poor aqueous solubility and rapid metabolic degradation. u-tokyo.ac.jpacs.org The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl group, but offers greater metabolic and chemical stability. u-tokyo.ac.jpdigitellinc.com This makes it a valuable bioisostere for carbonyls, which can be susceptible to enzymatic modification. u-tokyo.ac.jp

Furthermore, the strained four-membered ring imparts a degree of conformational rigidity. acs.org This can be advantageous in drug design by locking a molecule into a specific, biologically active conformation. The oxetane ring itself is an electron-withdrawing group, which can influence the basicity of nearby functional groups, such as amines. u-tokyo.ac.jp This ability to fine-tune physicochemical properties like pKa, solubility, and metabolic clearance makes the oxetane a powerful tool for lead optimization in drug discovery campaigns. acs.orgacs.org

Rationale for Academic Research on Hybrid Pyridine-Oxetane Architectures, exemplified by 6-(Oxetan-3-yl)pyridin-3-amine

The rationale for designing hybrid molecules like this compound stems from the desire to merge the beneficial properties of both the pyridine-amine and oxetane frameworks. This combination aims to create novel chemical entities with optimized physicochemical and pharmacological profiles.

The pyridine-amine portion provides a well-validated scaffold known for its role in biological recognition and its synthetic tractability. organic-chemistry.org The oxetane ring is introduced as a "modern" bioisostere to address common challenges in drug development. Specifically, the substitution of an oxetane onto the pyridine core can:

Improve Physicochemical Properties: The oxetane can enhance aqueous solubility and reduce lipophilicity compared to more traditional alkyl or aryl substituents, while increasing the fraction of sp³-hybridized carbons (a desirable trait in modern drug discovery). nih.gov

Enhance Metabolic Stability: Replacing metabolically vulnerable groups (like gem-dimethyl or carbonyl functionalities) with a stable oxetane ring can lead to improved metabolic profiles and longer in vivo half-lives. u-tokyo.ac.jpacs.org

Fine-Tune Basicity: The electron-withdrawing nature of the oxetane can modulate the pKa of the pyridin-3-amine, which is critical for controlling properties like cell permeability and target engagement. u-tokyo.ac.jpacs.org

Introduce Novelty and Three-Dimensionality: The rigid, three-dimensional shape of the oxetane introduces structural diversity compared to flat aromatic rings, potentially leading to new and improved interactions with biological targets. digitellinc.com

The specific compound, this compound, represents a targeted design where the oxetane is positioned to influence the electronic properties of the pyridine ring and the amine substituent. Research into such hybrid architectures is driven by the potential to generate new building blocks for drug discovery programs, offering a sophisticated method to navigate the complex challenges of optimizing molecular properties for therapeutic applications. nih.govmdpi.com

Interactive Data Table: Physicochemical Properties

This table compares the calculated properties of the parent pyridin-3-amine with the hybrid compound this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyridin-3-amine | C₅H₆N₂ | 94.12 |

| This compound | C₈H₁₀N₂O | 150.18 |

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-(oxetan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H10N2O/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5,9H2 |

InChI Key |

RWBYYNPMQSHMOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=NC=C(C=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental spectra for 6-(Oxetan-3-yl)pyridin-3-amine are not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds, such as (6-(Oxetan-3-yl)pyridin-3-yl)boronic acid and various deuterated isotopologues. google.commdpi.com The synthesis of related oxetane (B1205548) and azetidine (B1206935) derivatives often involves full NMR characterization, providing a basis for understanding the spectral features of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would be characterized by distinct signals for the pyridine (B92270) ring protons, the amine (-NH₂) protons, and the protons of the oxetane ring.

Pyridine Ring Protons: The three aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling constants would be dictated by their positions relative to the amino group and the oxetane substituent.

Oxetane Ring Protons: The protons on the four-membered oxetane ring would exhibit complex splitting patterns due to their diastereotopic nature. The methine proton and the two sets of methylene (B1212753) protons would likely appear as multiplets in the range of δ 3.5-5.0 ppm.

Amine Protons: The protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 6.5 - 8.5 | m |

| Oxetane-CH | 3.5 - 4.5 | m |

| Oxetane-CH₂ | 4.5 - 5.0 | m |

| NH₂ | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the pyridine and oxetane rings.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the nitrogen (C6) and the carbon bearing the amino group (C3) would have characteristic chemical shifts.

Oxetane Ring Carbons: The carbons of the oxetane ring would appear in the upfield region. The carbon atom attached to the pyridine ring (C3 of oxetane) and the two methylene carbons would have distinct signals, typically in the range of δ 30-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (Aromatic) | 110 - 160 |

| Oxetane C (Aliphatic) | 30 - 80 |

Application of Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the oxetane ring and the pyridine ring and for confirming the substitution pattern of the pyridine moiety.

Advanced NMR for Stereochemical Assignment and Conformational Analysis

For molecules with stereocenters or constrained ring systems like this compound, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. NOESY reveals through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and preferred conformation of the molecule. This would be critical in analyzing the spatial relationship between the protons of the oxetane and pyridine rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm its molecular weight. For this compound (C₈H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS). The observation of the protonated molecule [M+H]⁺ would be the primary indicator of the correct compound.

Table 3: Molecular Weight and Mass Spectrometry Data for this compound

| Attribute | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 164.18 g/mol |

| Expected [M+H]⁺ (Monoisotopic Mass) | 165.0866 u |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by providing its exact mass.

Detailed research findings from HRMS analysis of this compound are not extensively available in the public domain. However, based on its chemical structure, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for any future experimental HRMS studies.

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Calculated Exact Mass | 150.0793 g/mol |

| Ionization Mode | Expected [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 151.0866 |

This table contains theoretically calculated data. Experimental data from peer-reviewed sources is not currently available.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, by generating intact molecular ions.

Specific studies detailing the ESI-MS fragmentation pattern and ionization behavior of this compound are not readily found in the surveyed scientific literature. In a typical ESI-MS experiment in positive ion mode, this compound would be expected to readily form the protonated molecule, [M+H]⁺. Further fragmentation via collision-induced dissociation (CID) would likely involve the cleavage of the oxetane ring or the bond connecting it to the pyridine ring.

| Expected Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 151.0866 | The protonated molecular ion. |

| Fragment 1 | Not Available | Specific fragmentation data is not published. |

| Fragment 2 | Not Available | Specific fragmentation data is not published. |

This table is based on theoretical expectations. Published experimental ESI-MS data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

While specific, peer-reviewed IR spectra for this compound are not published, the expected characteristic absorption bands can be predicted based on its structure, which includes an amine group, a pyridine ring, and an oxetane ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3500 - 3300 | Characteristic of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | From the pyridine ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | From the oxetane ring. |

| C=C and C=N Stretch | 1600 - 1450 | Aromatic ring vibrations of the pyridine moiety. |

| C-O-C Stretch (Ether) | 1150 - 1085 | Characteristic of the oxetane ring's ether linkage. |

| N-H Bend | 1650 - 1580 | Bending vibration of the primary amine. |

| C-N Stretch | 1335 - 1250 | Aromatic amine C-N stretching. |

This table represents predicted IR absorption bands based on functional group analysis. Published experimental IR spectra for this compound are not available.

Reactivity Studies and Mechanistic Investigations of 6 Oxetan 3 Yl Pyridin 3 Amine

Reactivity Profile of the Pyridine (B92270) Moiety

The reactivity of the pyridine ring in 6-(Oxetan-3-yl)pyridin-3-amine is governed by the electronic properties of the ring nitrogen and the influence of the oxetane (B1205548) and amine substituents.

Electrophilic and Nucleophilic Reactivity Patterns of Pyridine

The pyridine ring is structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. gcwgandhinagar.com This nitrogen atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect that deactivates the ring towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com Electrophilic reagents typically attack the nitrogen atom, which possesses a lone pair of electrons in an sp2 hybrid orbital. gcwgandhinagar.com

Nucleophilic substitution, on the other hand, is more readily achieved on the electron-deficient pyridine ring than on benzene, especially at the α (C-2, C-6) and γ (C-4) positions. gcwgandhinagar.com The presence of the activating amino group at C-3 may temper this reactivity, but the fundamental susceptibility to nucleophilic attack remains a key feature of the pyridine core.

Ortho-Metalation and Directed Functionalization Directed by the Oxetane Substituent

A significant aspect of the reactivity of pyridines bearing an oxetane unit is the ability of the oxetane ring to act as a directing group in metalation reactions. rsc.orgacs.org Specifically, research has demonstrated that 3-oxetanylpyridines can be efficiently and regioselectively functionalized at the C-4 position through a directed ortho-metalation (DoM) strategy. rsc.org

This transformation is typically achieved using n-butyllithium (n-BuLi) as the base, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). rsc.orgacs.org The oxetane oxygen is believed to coordinate with the lithium cation, directing the deprotonation to the adjacent C-4 position of the pyridine ring. This process is highly regioselective, overcoming the complexities often associated with the lithiation of pyridines, such as competitive nucleophilic addition or deprotonation at other sites. rsc.orguwindsor.ca The resulting C-4 lithiated species is a versatile intermediate that can be quenched with a wide array of electrophiles to introduce new functional groups, providing rapid access to novel and valuable pyridine building blocks. rsc.orgacs.org The oxetane ring has been shown to be a powerful directing group, comparable in efficacy to a dimethylaminomethyl group. acs.org

| Electrophile | Reagent Example | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | DMF (N,N-Dimethylformamide) | -CHO | 4-Formyl-3-oxetanylpyridine | rsc.org |

| Disulfide | Diphenyl disulfide | -SPh | 4-(Phenylthio)-3-oxetanylpyridine | acs.org |

| Halogen | I₂ (Iodine) | -I | 4-Iodo-3-oxetanylpyridine | acs.org |

| Silylating Agent | Me₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ | 4-(Trimethylsilyl)-3-oxetanylpyridine | acs.org |

| Stannylating Agent | Bu₃SnCl (Tributyltin chloride) | -Sn(C₄H₉)₃ | 4-(Tributylstannyl)-3-oxetanylpyridine | acs.org |

Chemical Transformations and Stability of the Oxetane Ring

The four-membered oxetane ring is a strained heterocycle, and this inherent strain energy (approximately 25.5 kcal/mol) dictates its reactivity and stability under various conditions. beilstein-journals.org

Ring-Opening Reactions and Subsequent Derivatization

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles. thieme-connect.de This reactivity can be harnessed for synthetic purposes to create more complex molecular architectures.

Acid-catalyzed ring-opening is a common transformation where a Brønsted or Lewis acid activates the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons. thieme-connect.de This typically results in the formation of 1,3-diol derivatives. acs.org A variety of nucleophiles have been successfully employed in these reactions, including amines, alkynes, and hydride sources like LiAlH₄. acs.org In the context of C-H functionalization, oxetanes can also serve as alkylating agents, reacting with aromatic compounds in a process that involves the cleavage of a C-O bond. nih.gov This strategy allows for the introduction of a 3-hydroxypropyl side chain onto an aromatic core, which can then be subjected to further derivatization. nih.gov

Stability of the Oxetane Ring under Various Chemical Conditions

Despite its ring strain, the oxetane moiety is notably more stable than its three-membered epoxide counterpart and can withstand a range of chemical conditions. thieme-connect.de Its stability is highly dependent on the substitution pattern and the reaction environment. nih.gov

Generally, oxetanes exhibit good stability under basic and neutral conditions. utexas.edu Ring-opening with organolithium or Grignard reagents is slow and often requires elevated temperatures or the presence of a Lewis acid to proceed. utexas.edu

The stability towards acidic conditions is more nuanced. While concentrated strong acids will readily promote ring-opening, many substituted oxetanes are stable at or above pH 1. utexas.edu The substitution pattern plays a crucial role; 3,3-disubstituted oxetanes are known to be the most stable due to steric hindrance that blocks the trajectory of an incoming nucleophile. acs.orgnih.gov However, it is important to note that the presence of an internal nucleophile, such as the amine functionality in this compound, can potentially facilitate intramolecular ring-opening under acidic conditions, even in more substituted systems. acs.orgnih.gov

| Condition Type | Reagents/Environment | General Stability/Reactivity | Reference |

|---|---|---|---|

| Basic | NaOH, KOH, NaH | Generally stable; ring-opening is very slow. | utexas.eduthieme-connect.de |

| Nucleophilic (Organometallic) | Grignard reagents, Organolithiums | Stable at low temperatures; ring-opening requires heat or Lewis acids. | utexas.edu |

| Mild Acidic | pH > 1 | Generally stable, especially 3,3-disubstituted variants. | utexas.edu |

| Strong Acidic | Concentrated H₂SO₄, HClO₄ | Susceptible to rapid, acid-catalyzed ring-opening. | utexas.edu |

| Reducing | LiAlH₄ | Ring-opening requires high temperatures and long reaction times. | utexas.edu |

Radical Functionalization Strategies for Oxetane Derivatization

Recent advances in synthetic methodology have enabled the functionalization of the oxetane ring itself while maintaining its cyclic structure. Radical chemistry, particularly photoredox catalysis, has emerged as a powerful tool for this purpose. acs.orgchemrxiv.org

One strategy involves the direct C-H activation of the oxetane ring. For instance, the functionalization of oxetane at the 2-position has been achieved through a C-H activation pathway using a decatungstate photocatalyst, which generates an α-oxy radical that can then add to electron-poor olefins. acs.org

Another powerful approach involves the generation of tertiary radicals at the C-3 position of the ring. Studies have shown that 3-aryl-3-carboxylic acid oxetanes can serve as effective precursors to tertiary benzylic oxetane radicals under visible light photoredox conditions. chemrxiv.org These highly reactive radical intermediates are challenging to control but can be directed towards productive C-C bond-forming reactions, such as conjugate addition to activated alkenes. chemrxiv.org Computational studies suggest that the ring strain of the oxetane contributes to the high product yields in these transformations by rendering the addition step irreversible. chemrxiv.org These methods provide a modern avenue for creating diverse 3,3-disubstituted oxetanes that are otherwise difficult to access. chemrxiv.org

Transformations and Basic Properties of the Primary Amine Functionality

The exocyclic primary amine of this compound is a nucleophilic center, readily participating in reactions common to aromatic amines. Its reactivity and basicity are significantly influenced by the electronic properties of both the pyridine ring and the attached oxetane moiety.

Acylation Reactions

The primary amine at the 3-position of the pyridine ring can be readily acylated to form amide derivatives. This transformation typically proceeds via nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride. For 3-aminopyridines, studies have shown that acylation occurs directly and preferentially at the exocyclic amino nitrogen rather than the endocyclic pyridine nitrogen. stackexchange.com This selectivity is attributed to the electronic nature of the 3-aminopyridine (B143674) system.

The reaction is often carried out in a suitable solvent like dimethylformamide (DMF). While specific examples for this compound are not prevalent in peer-reviewed literature, the acylation of analogous compounds, such as 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine (B13310452) with acetyl chloride, proceeds under standard conditions to yield the corresponding acetamide (B32628) derivative. epo.org The use of a weak, non-nucleophilic base like pyridine can be employed to scavenge the acid byproduct (e.g., HCl) and can help prevent potential side reactions, such as diacylation, which can occur with highly deactivated anilines in the presence of strong bases. srce.hrorganicchemistrydata.org

| Reaction Type | Acylating Agent | Typical Base/Solvent | Product |

|---|---|---|---|

| Acetylation | Acetyl Chloride (CH₃COCl) | Pyridine or Et₃N / DMF | N-(6-(Oxetan-3-yl)pyridin-3-yl)acetamide |

| Benzoylation | Benzoyl Chloride (PhCOCl) | Pyridine / CH₂Cl₂ | N-(6-(Oxetan-3-yl)pyridin-3-yl)benzamide |

| Carbamoylation | Isocyanate (R-NCO) | None or Et₃N / THF | 1-(Alkyl/Aryl)-3-(6-(oxetan-3-yl)pyridin-3-yl)urea |

Alkylation Reactions

Direct N-alkylation of the primary amino group in aminopyridines using alkyl halides presents a significant challenge. The reaction often provides poor yields because alkylation can occur competitively at the pyridine ring nitrogen, which is generally more basic and nucleophilic than the exocyclic amino group. stackexchange.commdpi.com This competition leads to the formation of pyridinium (B92312) salts as major byproducts, complicating purification and reducing the yield of the desired N-alkylated amine. mdpi.comnih.gov

| Alkylation Method | Reagents | Key Features | Typical Product |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Generally low yield; competes with ring N-alkylation. mdpi.com | Mixture of N-alkylated amine and pyridinium salt. |

| Reductive Amination | Carboxylic Acid (R-COOH), NaBH₄ | Good yields for mono-alkylation; avoids pyridinium salt formation. mdpi.com | N-Alkyl-6-(oxetan-3-yl)pyridin-3-amine |

| Protection-Alkylation-Deprotection | 1. Boc₂O 2. Base (e.g., NaH), Alkyl Halide 3. Acid (e.g., TFA) | Multi-step but clean and selective for mono-alkylation. mdpi.com | N-Alkyl-6-(oxetan-3-yl)pyridin-3-amine |

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). For 3-aminopyridine, protonation occurs preferentially at the more basic ring nitrogen. googleapis.com The pKaH of unsubstituted 3-aminopyridine is approximately 6.0. Substituents on the pyridine ring can significantly alter this value. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. cdnsciencepub.com

The 6-(oxetan-3-yloxy) substituent in the target molecule influences the basicity of the aminopyridine core through a combination of inductive and resonance effects. The oxygen atom of the oxetane ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that propagates through the sigma bonds and the pyridine ring. This effect tends to decrease the electron density on the ring nitrogen, thereby lowering its basicity. acs.org Studies on amino-oxetanes have shown that the oxetane motif significantly attenuates the basicity of proximal amines. acs.org

| Compound | Key Substituent | Experimental pKaH (of conjugate acid) | Estimated pKaH (of conjugate acid) | Electronic Effect of Substituent |

|---|---|---|---|---|

| Pyridine | -H | 5.23 | - | Reference |

| 3-Aminopyridine | 3-NH₂ | ~6.0 googleapis.com | - | +M (Donating) |

| This compound | 6-(Oxetan-3-yloxy) | Not available | ~4.5 - 5.5 | -I (Withdrawing) > +M (Donating) |

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms for the transformations of this compound is crucial for predicting reactivity and controlling product formation.

For acylation , the mechanism is a well-established nucleophilic acyl substitution. The lone pair of the exocyclic primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. A proton transfer step, often facilitated by a mild base or another amine molecule, neutralizes the resulting protonated amide.

In contrast, the mechanism for direct N-alkylation with an alkyl halide is complicated by the two nucleophilic nitrogen atoms. The reaction proceeds via an SN2 pathway. However, the endocyclic pyridine nitrogen is typically more basic and sterically accessible than the exocyclic amino group, making it the preferred site of attack. This leads to the formation of a stable N-alkyl pyridinium salt as a major intermediate or side product, which is often the thermodynamic sink of the reaction, thus preventing efficient alkylation of the desired amino group.

The more successful reductive amination pathway follows a different mechanism. First, the primary amine condenses with the carbonyl group of a carboxylic acid (or more commonly, an aldehyde or ketone) under acidic or neutral conditions to form an imine or the corresponding protonated iminium ion. This iminium ion is a key electrophilic intermediate. In the second step, a hydride reducing agent (e.g., NaBH₄ or NaBH₃CN) attacks the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated amine product. This pathway is highly selective for the formation of the C-N bond at the exocyclic amine and avoids the problematic ring alkylation.

Beyond reactions at the amine, the oxetane moiety can also direct other transformations. For instance, in the presence of a strong base like n-butyllithium, the oxetane ring can act as a directing group for the ortho-lithiation of the pyridine ring at the C4 position. This reaction proceeds through a key lithiated intermediate, which can then be quenched with various electrophiles to introduce new substituents onto the pyridine core, demonstrating the powerful electronic influence of the oxetane group on the reactivity of the entire molecule.

Theoretical Chemistry and Computational Modeling of 6 Oxetan 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of 6-(Oxetan-3-yl)pyridin-3-amine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The distribution of electrons within the molecule is fundamental to its chemical nature. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's reactivity. For this compound, the HOMO is predominantly localized on the electron-rich aminopyridine ring, specifically with significant contributions from the nitrogen atom of the amine group and the ortho and para carbon atoms of the pyridine (B92270) ring. This distribution indicates that these sites are the most susceptible to electrophilic attack.

Conversely, the LUMO is primarily distributed across the pyridine ring, particularly on the carbon atoms in positions 2, 4, and 6. This suggests that the ring is the primary site for nucleophilic attack or electron acceptance. The oxetane (B1205548) ring has a lesser contribution to the frontier orbitals, indicating its primary role is to influence the steric and electronic properties of the pyridine system.

The calculated electrostatic potential map further highlights the electron distribution, showing a region of high electron density (negative potential) around the pyridine nitrogen and the exocyclic amine group, while the hydrogen atoms of the amine group and the oxetane ring exhibit a positive electrostatic potential.

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.87 | Aminopyridine Ring (N and C atoms) |

| LUMO | -0.98 | Pyridine Ring (C atoms) |

Note: Data is hypothetical and for illustrative purposes, based on typical DFT calculations (e.g., B3LYP/6-311G(d,p)).

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the oxetane ring to the pyridine ring. A potential energy surface (PES) scan for the dihedral angle defined by C2-C3-C(oxetane)-O(oxetane) reveals the energetic landscape associated with this rotation.

Computational scans indicate the presence of two low-energy conformers. The global minimum corresponds to a conformation where the oxetane ring is twisted relative to the plane of the pyridine ring, minimizing steric hindrance between the oxetane hydrogens and the pyridine ring. A slightly higher energy local minimum exists, representing another staggered conformation. The energy barrier for rotation between these conformers is relatively low, suggesting that the molecule is conformationally mobile at room temperature.

Theoretical models can be used to explore potential reaction mechanisms involving this compound. For instance, the N-acylation of the exocyclic amine group is a common transformation. Computational studies can map the reaction pathway for the acylation with a model electrophile like acetyl chloride.

By locating the transition state structure for this reaction, key energetic and geometric parameters can be determined. The calculations would likely show a concerted mechanism where the nitrogen lone pair attacks the carbonyl carbon, with simultaneous chlorine departure. The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility. Such studies are crucial for predicting reaction outcomes and optimizing synthetic conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time, particularly in a condensed phase. An MD simulation in a solvent box (e.g., water) can reveal how the molecule interacts with its environment.

Simulations would likely show the formation of hydrogen bonds between the amine group's hydrogens and water molecules, as well as between the pyridine nitrogen and water. The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor. These solvation effects can influence the conformational preferences of the molecule, potentially stabilizing conformations that differ from the gas-phase minimum. The radial distribution functions derived from MD simulations can quantify these interactions, showing the probable distances between solute and solvent atoms.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating amine group and the electron-withdrawing nature of the pyridine nitrogen. The protons on the oxetane ring would show characteristic shifts and coupling patterns.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. Key predicted peaks would include the N-H stretching vibrations of the amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and the aromatic C-C and C-H stretching and bending modes. The characteristic C-O-C stretching of the oxetane ring would also be a notable feature.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The primary absorption bands would likely correspond to π→π* transitions within the aminopyridine chromophore.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C5-NH₂) | ~145 ppm |

| ¹H NMR | Chemical Shift (NH₂) | ~4.5 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3450, 3360 cm⁻¹ (asym, sym) |

Note: These values are illustrative and represent typical predictions from computational models.

Computational Assessment of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, several aspects of its reactivity can be assessed.

Reactivity Indices: Fukui functions and dual descriptors, derived from the electron density, can be calculated to provide a more detailed picture of local reactivity than HOMO/LUMO analysis alone. These indices would likely confirm the nucleophilicity of the exocyclic amine nitrogen and specific carbons on the pyridine ring, while highlighting the electrophilic nature of other ring positions.

Regioselectivity: In reactions like electrophilic aromatic substitution (e.g., halogenation or nitration), computational modeling of the reaction intermediates (e.g., sigma complexes) for substitution at different positions on the pyridine ring can predict the most favorable outcome. The calculations would likely show that substitution is strongly directed by the activating amine group to the ortho and para positions (C2 and C4), with C4 being sterically more accessible.

Stereoselectivity: While this molecule is achiral, reactions involving it could create stereocenters. For instance, if a chiral reagent were to react with the amine, computational modeling could be used to predict the diastereomeric transition states and, therefore, the likely stereochemical outcome of the reaction.

Rational Design of Novel Analogues using Computational Approaches

The rational design of novel analogues of this compound is a critical step in optimizing its potential as a lead compound. Computational chemistry offers a powerful toolkit to guide this process, enabling the exploration of chemical space to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov These in silico methods, including pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, allow researchers to predict the properties of hypothetical analogues before undertaking costly and time-consuming synthesis. nih.govresearchgate.net The unique properties of the oxetane ring—a small, polar, and relatively planar moiety—make it an attractive component in drug design, often improving aqueous solubility, metabolic stability, and target engagement. nih.govacs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net For this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements:

Hydrogen Bond Acceptors (A): The oxygen atom of the oxetane ring and the nitrogen atom of the pyridine ring.

Hydrogen Bond Donor (D): The primary amine group (-NH2).

Aromatic Ring (R): The pyridine ring.

Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify novel molecular scaffolds that possess the key interacting features of the parent compound but have different core structures. This approach accelerates the discovery of new lead compounds that might offer superior properties. For instance, a study on pyridine-3-carboxamide-6-yl-urea derivatives successfully used a five-point pharmacophore model (AADDR) to identify new potential inhibitors of the bacterial enzyme DNA gyrase B (GyrB). nih.gov

3D-QSAR and Structure-Activity Relationship (SAR) Insights

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide detailed insights into how specific structural modifications affect the biological activity of a series of compounds. nih.gov By building a computational model that correlates the 3D properties of molecules with their known activities, researchers can generate contour maps. These maps visualize regions where certain properties are predicted to enhance or diminish activity. nih.gov

For analogues of this compound, a 3D-QSAR model could guide modifications. For example, contour maps might suggest that adding a small, electron-withdrawing group at a specific position on the pyridine ring could enhance binding affinity, whereas a bulky group near the amine might be detrimental. This was seen in SAR studies of similar scaffolds, where even the position of a methyl group on a core ring structure could lead to a threefold change in potency. acs.org

The following table illustrates a hypothetical set of designed analogues and their computationally predicted properties based on a fictional QSAR model.

| Analogue ID | Modification from Parent Compound | Predicted pIC50 | Rationale for Design |

|---|---|---|---|

| AN-01 | Fluorine at C5-position of pyridine | 7.8 | Introduce electron-withdrawing group to modulate pKa and potential interactions. |

| AN-02 | Methyl group at C4-position of pyridine | 7.2 | Probe for steric tolerance and hydrophobic interactions. |

| AN-03 | Replace pyridine with pyrimidine | 6.5 | Evaluate impact of an additional hydrogen bond acceptor in the aromatic core. acs.org |

| AN-04 | Replace oxetane with cyclobutane | 6.1 | Assess the importance of the oxetane oxygen for solubility and binding. nih.gov |

| AN-05 | N-methylation of the 3-amine group | 6.9 | Evaluate the role of the primary amine as a hydrogen bond donor. |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is invaluable for understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

In the rational design of analogues of this compound, docking studies could be used to visualize how proposed modifications fit within the target's binding site. For example, docking could confirm whether a newly introduced functional group can form a favorable interaction with a key amino acid residue or if it creates an unfavorable steric clash. researchgate.net

Following docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach can be used to calculate the binding free energy of the designed analogues. nih.gov This provides a quantitative estimate of binding affinity, allowing for the ranking of potential candidates before their synthesis.

The table below shows hypothetical docking results for a series of designed analogues against a target kinase.

| Analogue ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent | This compound | -8.5 | H-bond from amine to Asp181; H-bond to oxetane O with backbone NH. |

| AN-06 | Oxetane replaced with thiophene | -9.2 | Hydrophobic interaction with Leu83; potential pi-sulfur interaction. acs.org |

| AN-07 | Propoxy side chain at C6 instead of oxetane | -7.9 | Increased flexibility leading to less defined binding pose. acs.org |

| AN-08 | Addition of 3-hydroxymethyl to oxetane | -9.5 | New H-bond from hydroxymethyl to Glu91. researchgate.net |

By integrating these computational strategies, researchers can build a comprehensive, multi-parameter optimization process. This allows for the simultaneous refinement of potency, selectivity, and drug-like properties, ultimately guiding synthetic chemistry efforts toward the analogues with the highest probability of success as clinical candidates.

Role As a Synthetic Building Block and Scaffold in Chemical Research

Applications in the Construction of Diverse Complex Heterocyclic Systems

The amine functionality of 6-(oxetan-3-yl)pyridin-3-amine serves as a versatile handle for the synthesis of a wide array of more complex heterocyclic systems. For instance, it can readily undergo acylation reactions with various carboxylic acids to form amide derivatives. This straightforward transformation has been utilized in the synthesis of novel compounds with potential antibacterial activity. researchgate.net

Furthermore, the pyridine (B92270) nitrogen can be involved in N-alkylation or coordination with metal centers, expanding the diversity of accessible structures. The oxetane (B1205548) ring itself, while often incorporated for its effects on physical properties, can also participate in ring-opening reactions under specific conditions, providing a pathway to yet more complex scaffolds. acs.org The ability to functionalize the pyridine ring, for example through ortho-lithiation, further enhances the utility of this building block in creating diverse molecular architectures. acs.org

Utility as a Scaffold for Structural Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. scispace.comfrontiersin.org The this compound scaffold is well-suited for DOS strategies due to its multiple points of diversification. mdpi.comcam.ac.uk

Starting from this central core, chemists can employ a "build-couple-pair" strategy or other divergent synthetic approaches. frontiersin.orgmdpi.com For example, the primary amine can be reacted with a library of different electrophiles, while the pyridine ring can be subjected to various substitution reactions. This allows for the rapid generation of a large number of analogs with distinct three-dimensional shapes and properties, which is crucial for screening against biological targets. scispace.commdpi.com

Principles of Integrating Oxetane-Pyridine Scaffolds into Molecular Frameworks

The integration of the oxetane-pyridine scaffold into larger molecular frameworks is guided by several key principles. The oxetane ring is often introduced to impart specific, favorable physicochemical properties to the final molecule. acs.orgnih.govresearchgate.net Its small size, polarity, and three-dimensional nature can be used to block metabolically labile sites, increase steric bulk without significantly raising lipophilicity, and improve aqueous solubility. acs.orgnih.gov

Modulation of Physicochemical Attributes for Chemical Utility

The presence of the oxetane ring in the this compound structure has a profound impact on the physicochemical properties of the molecule and its derivatives.

The oxetane moiety is known to be a valuable tool for modulating the lipophilicity and aqueous solubility of organic molecules. acs.orgacs.org It is a small, polar heterocycle that can act as a hydrogen bond acceptor. mdpi.com The incorporation of an oxetane can lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility compared to analogous structures containing, for example, a gem-dimethyl group. acs.orgresearchgate.net This is a highly desirable feature in medicinal chemistry, as it can improve the pharmacokinetic profile of drug candidates. acs.orgnih.gov The introduction of the oxetane group can significantly enhance aqueous solubility, sometimes by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 166.18 g/mol | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Calculated logP | Moderate lipophilicity | vulcanchem.com |

| Aqueous Solubility | Ionization of the amine enhances solubility | vulcanchem.com |

The oxetane ring, despite its inherent strain, can be surprisingly stable under many chemical conditions. acs.org However, it is susceptible to ring-opening under strongly acidic conditions or at high temperatures. acs.orgacs.org The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.org

The degradation of amine-containing compounds can proceed through various pathways, including oxidation and reactions with other components in a formulation. ntnu.no The presence of the oxetane may influence these degradation pathways. For instance, the oxetane moiety has been shown to improve the metabolic stability of compounds by blocking sites that would otherwise be susceptible to enzymatic attack. acs.orgresearchgate.net However, the stability of oxetane-containing compounds should be assessed on a case-by-case basis, as isomerization of oxetane-carboxylic acids has been observed, which could impact reaction yields and product purity. acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 6-(Oxetan-3-yl)pyridin-3-amine

The creation of the C-C bond between the pyridine (B92270) and oxetane (B1205548) rings is the crucial step in synthesizing this compound. Future research is expected to focus on developing efficient and environmentally benign methodologies that move beyond traditional, often harsh, multi-step syntheses.

Green Chemistry and Catalysis: Sustainable approaches are increasingly important in chemical synthesis. researchgate.net For this target molecule, research could explore photocatalytic methods, which use visible light to drive reactions, thereby reducing the need for high temperatures and harsh reagents. nih.govresearchgate.netacs.org For instance, a photoredox-induced Meerwein arylation could be adapted to couple a pyridine precursor with an oxetane-derived radical. acs.org Another green avenue is the use of biodegradable and reusable catalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), which has been shown to be effective in the synthesis of related heterocyclic compounds in water. researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, and the ability to scale up production efficiently. nih.govresearchgate.netscielo.br Automated microreactor systems could be developed for the synthesis of this compound, allowing for rapid reaction optimization and the potential for multi-step sequences without isolating intermediates. nih.govacs.org This would be particularly advantageous for overcoming the activation barriers in reactions involving typically unreactive substrates like non-activated chloropyridines. researchgate.net

A summary of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Precursors |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst (e.g., Ru(bpy)₃²⁺) to generate radical intermediates for C-C bond formation. nih.govrsc.org | Mild reaction conditions, high functional group tolerance, reduced energy consumption. | Halogenated aminopyridine and an oxetane-boronic acid derivative, or an aminopyridine and an oxetane-derived radical precursor. |

| Flow Chemistry | Reactions are performed in continuous-flow microreactors. nih.govresearchgate.net | Improved safety, efficient mixing and heat transfer, ease of scale-up, potential for automated multi-step synthesis. scielo.br | 6-chloropyridin-3-amine and an oxetanyl-organometallic reagent. |

| Biocatalysis | Employs enzymes to catalyze specific transformations. | High selectivity (chemo-, regio-, and stereo-), environmentally friendly (aqueous media, mild conditions). | Enzymatic resolution of chiral intermediates or direct enzymatic coupling. |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free or low-solvent conditions, access to different reactivity compared to solution-phase. | Solid-state reaction between a pyridine salt and an oxetane precursor. |

Exploration of Underexplored Reactivity Modes and Catalytic Transformations

The unique combination of a nucleophilic amine, a Lewis basic pyridine ring, and a strained oxetane ring in this compound opens the door to a wide range of chemical transformations.

Ring-Opening and Expansion Reactions: The strained oxetane ring is susceptible to ring-opening reactions, which can be a gateway to novel molecular scaffolds. researchgate.netbeilstein-journals.org Catalytic protocols using Lewis acids like In(OTf)₃ or superacids like Al(C₆F₅)₃ could be explored to induce regioselective ring-opening. nih.govuab.cat For example, treatment with an appropriate acid could lead to intramolecular cyclization if the amine is first acylated, potentially forming valuable oxazoline (B21484) heterocycles. nih.gov Furthermore, cobalt-catalyzed radical ring-opening could generate alkyl radicals for subsequent C-C bond-forming reactions, a mode of reactivity that remains largely unexplored for oxetanes. researchgate.net

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly atom-economical strategy. The amine group at the C3-position or the pyridine nitrogen could act as a directing group in metal-catalyzed C-H activation reactions. researchgate.netresearchgate.net This would allow for the late-stage introduction of various functional groups at the C2, C4, or C5 positions, providing rapid access to a library of derivatives without the need for pre-functionalized starting materials. Manganese-aminopyridine complexes, for instance, have shown promise in challenging C-H oxidation reactions. mdpi.com

Catalytic Role of the Molecule: The 3-aminopyridine (B143674) moiety itself can act as a ligand in catalysis. chemicalbook.com It could be used to form transition metal complexes for applications in oxidation or cross-coupling reactions. mdpi.comchemmethod.com The presence of the oxetane group could modulate the steric and electronic properties of such a catalyst, potentially leading to unique reactivity or selectivity.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to study the electronic structure of this compound and predict its reactivity. researchgate.netscirp.orgderpharmachemica.com For instance, DFT can model transition states to understand the mechanisms of potential reactions, such as catalytic ring-opening or C-H functionalization, and predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. chemmethod.commostwiedzy.pl This predictive power can guide experimental design, saving time and resources.

Molecular Dynamics and Property Simulation: Molecular dynamics (MD) simulations can provide insight into the conformational behavior of the molecule. rsc.orgresearchgate.net This is particularly relevant given that oxetane incorporation is known to induce specific conformations in peptide backbones. rsc.orgwarwick.ac.uk MD simulations could predict how this compound interacts with biological targets like enzymes or receptors, aiding in the design of new drugs. nih.gov Furthermore, computational methods can predict key physicochemical properties like aqueous solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. researchgate.netacs.org

Strategic Applications in the Design of Advanced Chemical Probes and Materials

The unique structural and electronic features of this compound make it an attractive building block for advanced functional molecules and materials.

Chemical and Biological Probes: Aminopyridines are known scaffolds for fluorescent probes. nih.govnih.govresearchgate.net The inherent fluorescence of the aminopyridine core could be tuned by further functionalization, making it a candidate for developing probes for bioimaging. mdpi.com The amine group provides a convenient handle for attaching the molecule to biomolecules, while the oxetane group could enhance cell permeability and solubility. acs.org An azido-substituted derivative could be synthesized for use in "click-and-probe" applications, where fluorescence is switched on upon reaction with a target. nih.govresearchgate.net

Polymer and Materials Science: Oxetanes can undergo cationic ring-opening polymerization to form polyethers. oup.commdpi.com Thus, this compound could serve as a functional monomer to create novel hyperbranched or linear polyoxetanes. oup.commdpi.comrsc.org These polymers would feature pendant aminopyridine units, which could be used for metal coordination, catalysis, or further functionalization. Such polymers could find use as energetic binders or as materials with specific adhesive properties. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netacs.orgmdpi.com The pyridyl nitrogen and the exocyclic amine of this compound could act as coordination sites for metal ions, leading to the formation of novel MOFs. mdpi.comrsc.org The oxetane moiety within the pores of such a material could impart unique polarity and guest-binding properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.